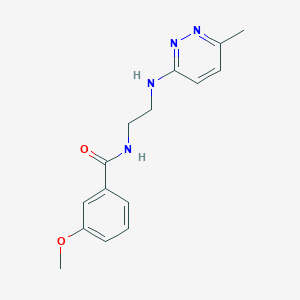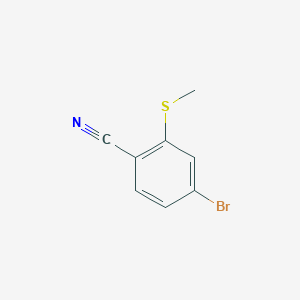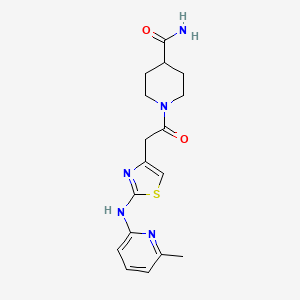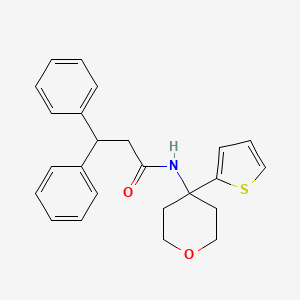
N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide, also known as BPTF inhibitor, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been shown to have a significant impact on various biological processes, making it a promising candidate for further research.
Mechanism of Action
N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide inhibitor works by inhibiting the activity of the Bromodomain and PHD finger-containing transcription factor (N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide), a protein that plays a key role in gene expression. By inhibiting N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide, N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide inhibitor can regulate the expression of various genes, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide inhibitor has been shown to have a range of biochemical and physiological effects. It can regulate the expression of various genes, leading to changes in cell behavior and function. It has also been shown to inhibit cell proliferation and induce cell death in cancer cells. Additionally, N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide inhibitor has been shown to have neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide inhibitor is its specificity. It targets a specific protein, N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide, which makes it a promising candidate for the development of new drugs with fewer side effects. However, one of the limitations of N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide inhibitor is its stability. It can degrade over time, which can affect its efficacy in lab experiments.
Future Directions
There are several future directions for the research on N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide inhibitor. One potential direction is the development of new drugs based on N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide inhibitor for the treatment of cancer and neurological disorders. Another potential direction is the study of the molecular mechanisms underlying the effects of N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide inhibitor on gene expression and cell behavior. Additionally, the development of new methods for the synthesis and purification of N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide inhibitor could improve its stability and efficacy in lab experiments.
Synthesis Methods
The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide inhibitor involves a multi-step process that includes the reaction of 5-benzoyl-4-phenylthiazol-2-amine with 7-methoxybenzofuran-2-carboxylic acid. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide inhibitor has been extensively studied for its potential application in scientific research. It has been shown to have a significant impact on various biological processes, such as gene expression, cell proliferation, and differentiation. These properties make N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide inhibitor a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O4S/c1-31-19-14-8-13-18-15-20(32-23(18)19)25(30)28-26-27-21(16-9-4-2-5-10-16)24(33-26)22(29)17-11-6-3-7-12-17/h2-15H,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJLTGNRJPZOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenylthiazol-2-yl)-7-methoxybenzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2461173.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2461175.png)

![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2461180.png)

![Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2461182.png)
![1-(3,4-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2461185.png)
![(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1-methyl-2,6-dioxo-4-phenylpyridine-3-carbonitrile](/img/structure/B2461190.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2461191.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide](/img/structure/B2461194.png)
![Spiro[piperidine-4,3'-[3H]pyrrolo[3,2-b]pyridine]-1-carboxylic acid, 1',2'-dihydro-2'-oxo-, 1,1-dimethylethyl ester](/img/structure/B2461195.png)
![N-[(1S)-1-(3-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2461196.png)